molecular formula C24H35O4D5 B602744 熊去氧胆酸-d5 CAS No. 93701-18-9

熊去氧胆酸-d5

货号 B602744
CAS 编号: 93701-18-9
分子量: 397.61
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ursodeoxycholic acid (UDCS) is a cell protectant used extensively to mitigate hepatic and biliary diseases . It has specific activities that range from reduction of cholesterol absorption, cholesterol gallstone dissolution to suppression of immune response .


Synthesis Analysis

Chemical synthesis of UDCA is environmentally unfriendly with low yields . Biological synthesis of UDCA by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed . The free enzyme-catalyzed one-pot, one-step/two-step method uses hydroxysteroid dehydrogenase (HSDH); whole-cell synthesis mainly uses engineered bacteria (mainly Escherichia coli) expressing the relevant HSDHs .


Molecular Structure Analysis

Ursodeoxycholic Acid-d5 has a molecular formula of C24H35D5O4 and a molecular weight of 397.6 . It is a steroid compound with pharmacological properties .


Chemical Reactions Analysis

In a pH-modified extended-release formulation of UDCA, the solubility of UDCA was increased to 8 mg/mL with a sustained dissolution for 12 h . The spray-dried formulation exhibited amorphous states without molecular interaction among UDCA, Na2CO3, and HPMC .


Physical And Chemical Properties Analysis

Ursodeoxycholic Acid-d5 is a powder with a molecular weight of 392.57 . It has a melting point of 200 - 205°C .

科学研究应用

细胞保护和抗凋亡作用

熊去氧胆酸 (UDCA) 因其在治疗肝脏疾病(特别是胆汁淤积性肝病)中的细胞保护和抗凋亡作用而受到认可。它有助于延长原发性胆汁性肝硬化的生存期,并改善原发性硬化性胆管炎、妊娠期肝内胆汁淤积、囊性纤维化和全肠外营养引起的胆汁淤积等各种胆汁淤积性疾病的生化参数 (Trauner & Graziadei, 1999)

免疫调节作用

UDCA 已显示出显着的免疫调节作用。它已被证明可以改变免疫反应,为原发性胆汁性肝硬化和其他肝病提供潜在的治疗益处。这些作用的生化和生理方面已得到越来越多的探索 (Yoshikawa 等,1992)

骨密度和维生素 D 状态

研究表明,UDCA 可以对骨密度和维生素 D 状态产生积极影响。它减少了维生素 D 缺乏症,并且是预防骨质减少症的有效措施,尤其是在胆结石病患者中 (Koricheva Es, Il'chenko Aa, & Drozdov Vn, 2010)

在代谢综合征和相关疾病中的作用

UDCA 已被确定在其在治疗代谢综合征、糖尿病、肥胖、动脉粥样硬化、肝病和潜在的癌症过程中的作用。这归因于它与 TGR5 的相互作用,TGR5 是一种 G 蛋白偶联膜胆汁酸受体 (Zhuravlyova & Shekhovtsova, 2018)

结直肠肿瘤的化学预防剂

UDCA 已被研究为结直肠肿瘤的化学预防剂,特别是在溃疡性结肠炎和原发性硬化性胆管炎患者中。它显着降低了这些患者发生结直肠发育不良或癌症的风险 (Pardi 等,2001)

保肝作用和代谢途径

UDCA 表现出保肝作用,通过苯丙氨酸/酪氨酸途径和微生物组重塑来调节。这表明它具有通过改变特定代谢途径和细菌种群来治疗肝功能障碍的潜力 (Kim 等,2018)

安全和危害

Ursodeoxycholic Acid-d5 is combustible and has a risk of dust explosion . Development of hazardous combustion gases or vapors is possible in the event of fire . It is recommended to store it in a well-ventilated place and keep the container tightly closed .

未来方向

According to available data, UDCA seems to have some benefits in the treatment and prevention of drug-induced liver injury (DILI) . It has also been found that UDCA can improve damaged mitochondrial function and exert neuroprotective effects in the treatment of progressive neurological diseases . Further clinical evidence is being accumulated for the other diseases, making UDCA a promising treatment for neurodegenerative diseases .

属性

CAS 编号

93701-18-9

产品名称

Ursodeoxycholic Acid-d5

分子式

C24H35O4D5

分子量

397.61

外观

White to Pale Yellow Solid

熔点

>194°C (dec.)

纯度

95% by HPLC; 98% atom D

相关CAS编号

128-13-2 (unlabelled)

同义词

(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5;  Ursodiol-d5;  7β-Hydroxylithocholic Acid-d5;  17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5;  Actigall-d5;  Adursal-d5;  Cholit-Ursan-d5;  Delursan-d5;  Desocol-d5;  Destolit-d5;  Deursil-d5;  Ursodamor-d5

标签

Ursodiol Impurities

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。